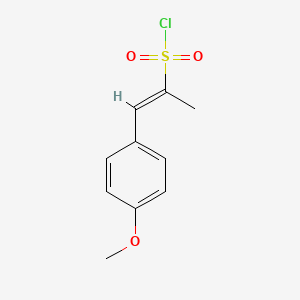

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

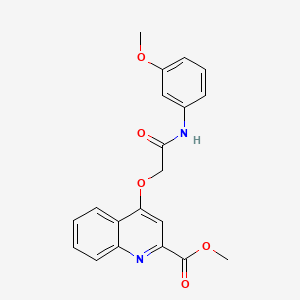

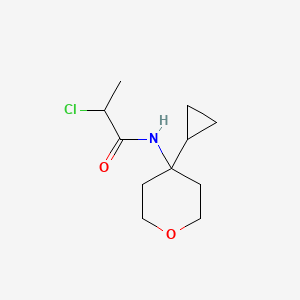

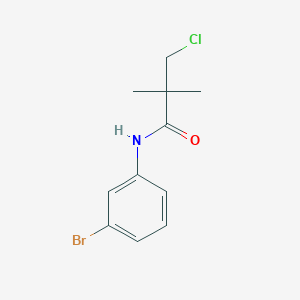

“1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride” is a chemical compound with a molecular weight of 246.71 . It is also known by its IUPAC name "(1E)-1-(4-methoxyphenyl)-1-propene-2-sulfonyl chloride" .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ . This indicates that the compound has a sulfonyl chloride group attached to a propene chain, which is further connected to a 4-methoxyphenyl group .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A study by Muskinja et al. (2019) demonstrates the synthesis of sulfonyl esters through reactions of sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibit strong in vitro anticancer activities with moderate-to-high selectivity against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines, inducing apoptotic cell death and cell cycle arrest. This highlights the potential of derivatives of sulfonyl chlorides, similar to "1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride," in developing anticancer agents (Muskinja et al., 2019).

Material Science: Proton Exchange Membranes

In the field of material science, derivatives of "1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride" are utilized in the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable for fuel cell applications. Kim, Robertson, and Guiver (2008) explored the synthesis and applications of these materials, demonstrating their potential as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

Synthetic Organic Chemistry: Functional Aromatic Multisulfonyl Chlorides

The versatility of sulfonyl chlorides in synthetic chemistry is further illustrated by the work of Percec et al. (2001), who synthesized functional aromatic bis(sulfonyl chlorides) and their masked precursors. These compounds serve as essential building blocks in the synthesis of complex organic molecules, showcasing the critical role of sulfonyl chloride derivatives in advancing synthetic methodologies (Percec et al., 2001).

Fluorescent Labeling Reagents

Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents based on sulfonyl chloride derivatives for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides, demonstrate the utility of sulfonyl chloride derivatives in analytical chemistry, particularly for environmental monitoring and health-related research (Tsuruta et al., 2000).

Propiedades

IUPAC Name |

(E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDIMQVDOARJB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC)/S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)

![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)